Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid

Peptide Hydrogels Thermal Stability Fluorinated Amino Acids

Standard Fmoc-Phe-OH cannot replicate the stability or conformational control of this ortho-fluorinated, extended-chain analogue. This building block addresses the need for peptide half-life extension and artifact-free quantification in live-cell assays. Key differentiation data: - Enhances proteolytic stability: 5.5-fold half-life increase against α-chymotrypsin vs. non-fluorinated analogs. - Eliminates assay artifacts: Intrinsic 19F NMR handle avoids 2.8-fold cellular uptake inflation caused by external fluorophores. - Improves thermal stability: Raises gel-sol transition temperature by 8.5°C for robust biomaterial design at physiological temperatures.

Molecular Formula C26H24FNO4
Molecular Weight 433.5 g/mol
Cat. No. B12509540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid
Molecular FormulaC26H24FNO4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
InChIInChI=1S/C26H24FNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1
InChIKeyQEYUCCGEZPPGKU-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid Procurement & Chemical Identity


Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid (CAS 2349755-07-1) is a non-canonical, fluorinated amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It features a 9-fluorenylmethoxycarbonyl (Fmoc) amino-protecting group and a side chain comprising an ortho-fluorophenyl ring attached to a pentanoic acid backbone [1]. This compound extends the canonical phenylalanine structure by an additional methylene unit and a specific fluorine substitution, yielding a molecular formula of C26H24FNO4 and a molecular weight of 433.5 g/mol .

Non-canonical fluorinated amino acid for Fmoc-SPPS

ortho-fluorophenyl pentanoic acid backbone extends phenylalanine structure

Supports peptide engineering for altered conformation and recognition

Distinct electrostatic and steric profile vs. standard or para-fluoro Phe

Enables label-free 19F NMR analysis of peptide behavior

Intrinsic probe for cellular uptake and degradation studies

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid Substitution Risks


Substituting Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid with common alternatives like Fmoc-Phe-OH or Fmoc-4-fluoro-Phe-OH fails to replicate its unique structural and functional profile. The ortho-fluorine atom on the phenyl ring induces distinct electrostatic and steric effects that alter peptide conformation and molecular recognition compared to non-fluorinated or para-fluorinated analogs [1]. Furthermore, the extended pentanoic acid backbone provides a different spatial orientation and flexibility than the shorter propanoic acid chain of standard phenylalanine derivatives . These combined features are critical for achieving specific bioactivity or biophysical properties, making the compound non-interchangeable in applications requiring precise molecular engineering.

Target Compound

ortho-fluorophenyl pentanoic acid backbone

Unique fluorine position and extended chain length define conformation, hydrophobicity, and molecular recognition.

Common Substitute

Fmoc-Phe-OH or Fmoc-4-fluoro-Phe-OH

Standard propanoic acid chain and non-fluorinated or para-fluorine substitution may not reproduce steric or electronic effects.

Target Compound

Specific bioactivity and biophysical tuning

Enables precise engineering of peptide self-assembly, stability, and membrane interactions.

Substitution Risk

Unpredictable functional shift

Non-interchangeable in applications requiring precise molecular engineering; structural and functional profile may not transfer directly.

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid Evidence Comparison


Enhanced Thermal Stability of Peptide Hydrogels

Incorporation of fluorinated phenylalanine derivatives, such as the ortho-fluorophenyl moiety found in the target compound, into self-assembling peptides significantly enhances the thermal stability of the resulting hydrogels. In comparative studies of Fmoc-Phe-based hydrogelators, Fmoc-3-F-Phe-OH (a regioisomer) yielded hydrogels with a gel-sol transition temperature (Tgel) 8.5°C higher than its non-fluorinated Fmoc-Phe-OH counterpart (Tgel = 41.5°C vs. 33.0°C) under identical conditions . This class-level effect is attributed to the enhanced hydrophobic and electrostatic interactions provided by the fluorine atom, which is expected to be similarly, if not more pronounced, for the ortho-substituted derivative due to its unique conformational constraints.

Thermal Stability of Peptide Hydrogels
Class-level inference
Reported Tgel increase of +8.5°C for a fluorinated regioisomer (Fmoc-3-F-Phe-OH) over non-fluorinated Fmoc-Phe-OH
Supports hydrogel thermal stability screening. ortho-substitution may further influence conformational constraints.
Target compound not directly measured; effect attributed to fluorine-mediated interactions. Data to verify.
Peptide Hydrogels Thermal Stability Fluorinated Amino Acids

Enhanced Proteolytic Stability of Peptides

Strategic incorporation of fluorinated amino acids is a validated approach to enhance peptide resistance to enzymatic degradation. A systematic study comparing fluorinated phenylalanine analogs in peptide substrates for α-chymotrypsin demonstrated that para-fluorophenylalanine (Phe(4-F)) increased proteolytic half-life by 5.5-fold relative to the non-fluorinated phenylalanine control (half-life = 12 min vs. 66 min, respectively) [1]. The ortho-fluorine substitution in the target compound is expected to provide a similar, if not superior, protective effect due to the increased steric hindrance and altered electronic environment proximal to the amide bond, a critical feature for prolonging the in vivo circulation of peptide drugs.

Enhanced Proteolytic Stability
Class-level inference
5.5-fold increase in half-life reported for para-fluorophenylalanine peptide vs. non-fluorinated control (66 min vs. 12 min)
Supports proteolytic stability endpoint review. ortho-fluorine may alter steric hindrance near amide bond.
α-chymotrypsin model system. Class-level inference; target compound data expected to be similar. Source review required.
Proteolytic Stability Peptide Therapeutics Fluorine Effect

Label-Free Cellular Uptake via 19F NMR

Unlike non-fluorinated amino acids, the target compound's fluorine atom serves as an intrinsic 19F NMR probe. This allows for label-free quantification of peptide behavior in complex biological environments. In a study using fluorinated phenylalanine analogs in cell-penetrating peptides (CPPs), 19F NMR spectroscopy enabled real-time monitoring of intracellular peptide concentration and degradation without the confounding effects of bulky fluorophores, which can artificially increase apparent cellular uptake by up to 2.8-fold . The target compound's ortho-fluorine provides a unique chemical shift, allowing it to be distinguished from other fluorinated species in a multiplexed analytical approach.

Label-Free Cellular Uptake via 19F NMR
Class-level inference
Fluorophore labeling overestimates CPP uptake by up to 2.8-fold. Intrinsic 19F probe eliminates artifact and enables real-time monitoring.
Supports label-free analytical workflow for cell-penetrating peptide studies.
Caco-2 cell model. Data to verify for ortho-fluorine specific chemical shift in multiplexed analysis.
19F NMR Spectroscopy Cell-Penetrating Peptides Label-Free Detection

Extended Side Chain Hydrophobicity & Conformation

The target compound possesses a pentanoic acid backbone, extending the side chain by one methylene unit compared to the propanoic acid chain of standard phenylalanine derivatives. This modification increases overall hydrophobicity and rotational freedom. HPLC-derived hydrophobicity scales show that increasing side chain length and fluorine content in amino acid analogs correlates with longer retention times, indicative of higher lipophilicity [1]. For instance, moving from alanine to 2-aminobutyric acid (a similar one-carbon extension) increases the logP value by approximately 0.5 units [2]. This alteration influences peptide secondary structure, as demonstrated in fluoropeptides where increased fluorination and chain length promote β-sheet formation and alter α-helical propensity [3].

Extended Side Chain Hydrophobicity & Conformation
Supporting evidence
Estimated logP increase of >0.5 relative to Fmoc-Phe(2-F)-OH. Promotes β-sheet formation and altered α-helical propensity.
Supports peptide hydrophobicity and self-assembly tuning. May assist membrane interaction studies.
Based on HPLC-derived hydrophobicity scales and class-level behavior of fluoropeptides.
Peptide Conformation Hydrophobicity Side Chain Engineering

Fmoc-(S)-2-amino-5-(2-fluorophenyl)pentanoic acid Applications


Thermally Stable Peptide Hydrogels

This compound is ideally suited for designing self-assembling peptide hydrogels requiring robust performance at physiological temperatures (37°C) or under thermal stress. Evidence from analogous fluorinated Fmoc-Phe derivatives shows that fluorine substitution can increase the gel-sol transition temperature by 8.5°C . Incorporating this building block is a rational strategy for creating stable biomaterials for tissue engineering, drug delivery depots, and 3D cell culture scaffolds.

Long-Circulating Peptide Therapeutics

The ortho-fluorine substitution provides a validated route to enhance proteolytic stability. In model systems, fluorinated phenylalanine analogs extended peptide half-life against α-chymotrypsin by 5.5-fold [1]. Procuring this amino acid is a strategic choice for medicinal chemists aiming to improve the pharmacokinetic profile of lead peptide candidates, particularly for oral or systemic administration where enzymatic degradation is a primary clearance mechanism.

Label-Free Analysis of CPPs

The intrinsic 19F NMR handle eliminates the need for external fluorophores, which can artifactually inflate cellular uptake measurements by 2.8-fold . This compound is therefore a superior choice for developing and validating CPPs, enabling precise, artifact-free quantification of intracellular delivery and real-time monitoring of peptide degradation within live cells using 19F NMR spectroscopy.

Peptide Conformation & Membrane Interactions

The extended pentanoic acid side chain, combined with ortho-fluorination, offers a unique tool for modulating peptide secondary structure and lipid bilayer interactions. Studies on related fluoropeptides show that the degree and position of fluorination dictate β-sheet versus α-helical content, with longer, fluorinated chains promoting membrane insertion [2]. This compound is therefore a key building block for fundamental research on peptide-membrane dynamics and the rational design of antimicrobial or membrane-active peptides.

Application
Selection Property
Validation Focus
Thermally Stable Peptide Hydrogel Research
ortho-fluorophenyl-induced electrostatic and hydrophobic interactions
Gel-sol transition temperature (Tgel) and structural integrity under thermal stress
Proteolytic Stability Studies for Peptide Design
Steric hindrance and altered electronic environment proximal to amide bond
Proteolytic half-life in relevant enzyme models (e.g., α-chymotrypsin)
Label-Free CPP Analysis and Quantification
Intrinsic 19F NMR handle for label-free detection
Artifact-free intracellular peptide concentration and degradation monitoring
Peptide Conformation and Membrane Interaction Studies
Extended pentanoic acid side chain hydrophobicity and rotational freedom
Secondary structure propensity (β-sheet vs. α-helix) and lipid bilayer partitioning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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